ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate
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Overview
Description
ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE is a complex organic compound that features a benzimidazole and imidazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzimidazole and imidazole rings in its structure suggests that it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and imidazole intermediates. These intermediates are then coupled through a series of reactions involving sulfonation, esterification, and cyclization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole ring.
Reduction: Reduction reactions may target the carbonyl groups present in the ester and imidazole moieties.
Substitution: The benzimidazole and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and imidazole rings can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The sulfur atom in the benzimidazole ring may also play a role in its biological activity by participating in redox reactions.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring and may exhibit similar biological activities.
Imidazole derivatives: Compounds with the imidazole ring are known for their antimicrobial and antifungal properties.
Uniqueness: ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE is unique due to the combination of both benzimidazole and imidazole rings in its structure. This dual presence may enhance its biological activity and provide a broader range of applications compared to compounds with only one of these rings.
Properties
Molecular Formula |
C19H22N4O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 6-[5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C19H22N4O4S/c1-2-27-16(25)10-6-5-9-15(24)17-14(20-18(26)23-17)11-28-19-21-12-7-3-4-8-13(12)22-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,22)(H2,20,23,26) |
InChI Key |
HRCGOBVLZLYNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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